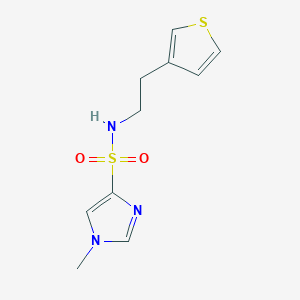

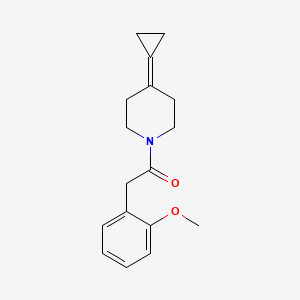

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyloxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

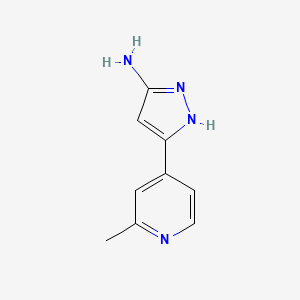

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyloxy)acetamide, also known as FPEI, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential application in various fields, including medicinal chemistry, pharmacology, and drug development.

Applications De Recherche Scientifique

Chemosensors

A study by Park et al. (2015) describes a highly selective "off–on fluorescence type" chemosensor for monitoring Zn2+ concentrations in living cells and aqueous solutions. This sensor shows remarkable fluorescence enhancement in the presence of Zn2+, with a detection limit significantly lower than the WHO guideline for drinking water. This advancement suggests potential applications for N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyloxy)acetamide in developing similar sensitive and selective chemosensors for environmental and biological monitoring Park et al., 2015.

Kinase Inhibitors

Research by Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds, through structural optimization, have demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model following oral administration, indicating the potential of structurally similar compounds in cancer therapy Schroeder et al., 2009.

Anticonvulsant Activity

Obniska et al. (2015) synthesized and evaluated a series of new 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides for their anticonvulsant activity. Selected compounds demonstrated significant protection in animal models of epilepsy, with insights into their mechanism of action suggesting influence on voltage-gated sodium and calcium channels Obniska et al., 2015.

Metabolic Stability Improvements

A study by Stec et al. (2011) focused on improving the metabolic stability of a potent inhibitor of PI3Kα and mTOR by modifying the heterocyclic component. This research underscores the importance of structural modifications to enhance metabolic stability and reduce undesirable deacetylation, potentially relevant for similar compounds Stec et al., 2011.

Lipase-Catalyzed Reactions

Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol using immobilized lipase, demonstrating a kinetically controlled synthesis relevant for the production of antimalarial drugs. This example illustrates the potential of enzyme-catalyzed processes for the synthesis of intermediates or final products in pharmaceutical applications Magadum & Yadav, 2018.

Propriétés

IUPAC Name |

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O3/c1-13-4-2-7-17(8-13)25-12-18(23)21-15-10-19(24)22(11-15)16-6-3-5-14(20)9-16/h2-9,15H,10-12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBJXYHTRFZMCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyloxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide](/img/structure/B2586370.png)

![N-(3-methylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2586373.png)

![N-[1,2-bis(4-methoxyphenyl)ethyl]-2-chloropyridine-4-carboxamide](/img/structure/B2586378.png)

![N-(2-(diethylamino)ethyl)-2-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2586380.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2586382.png)

amino}ethyl)benzoic acid](/img/structure/B2586385.png)